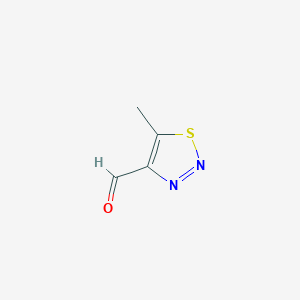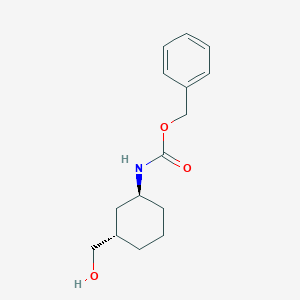![molecular formula C7H13Cl2N3 B13463458 {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride CAS No. 2866308-89-4](/img/structure/B13463458.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyrrole moiety. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of an α-haloketone with ammonia or an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrrole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the ring system .
Scientific Research Applications
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol hydrobromide
- [ (5R)-5H,6H,7H-pyrrolo [1,2-a]imidazol-5-yl]methanol
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system provides stability and reactivity that are advantageous in various applications .
Properties
CAS No. |
2866308-89-4 |
|---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-3-7-9-1-2-10(7)5-6;;/h1-2,6H,3-5,8H2;2*1H |
InChI Key |
FYCHITWLZDAXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=NC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
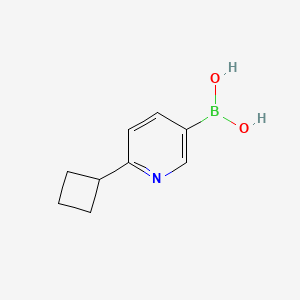

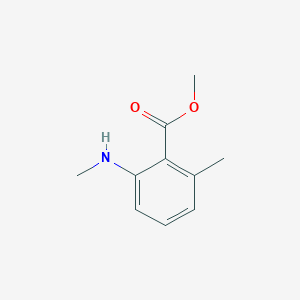
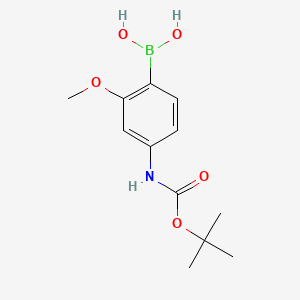
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
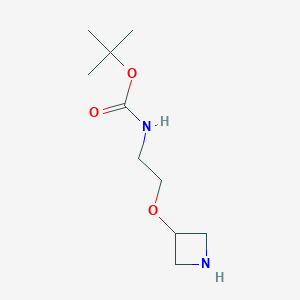
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

